molecular formula C13H17FN2O B11767457 3-Fluoro-4-(quinuclidin-3-yloxy)aniline CAS No. 937598-44-2

3-Fluoro-4-(quinuclidin-3-yloxy)aniline

Cat. No.: B11767457
CAS No.: 937598-44-2
M. Wt: 236.28 g/mol
InChI Key: GDYFVLPXHUHZCD-UHFFFAOYSA-N
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Description

3-Fluoro-4-(quinuclidin-3-yloxy)aniline is a chemical compound with the molecular formula C13H17FN2O. It is characterized by the presence of a fluorine atom, a quinuclidine moiety, and an aniline group. This compound is known for its unique blend of fluorine and quinuclidine functionalities, which make it a valuable intermediate in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(quinuclidin-3-yloxy)aniline typically involves the reaction of 3-fluoroaniline with quinuclidin-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(quinuclidin-3-yloxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

3-Fluoro-4-(quinuclidin-3-yloxy)aniline has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(quinuclidin-3-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The quinuclidine moiety is known to interact with nicotinic acetylcholine receptors, while the fluorine atom enhances the compound’s binding affinity and metabolic stability. These interactions lead to modulation of signaling pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(quinuclidin-3-yloxy)aniline stands out due to its unique combination of fluorine and quinuclidine functionalities. This combination imparts distinct physicochemical properties, such as enhanced binding affinity and metabolic stability, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

937598-44-2

Molecular Formula

C13H17FN2O

Molecular Weight

236.28 g/mol

IUPAC Name

4-(1-azabicyclo[2.2.2]octan-3-yloxy)-3-fluoroaniline

InChI

InChI=1S/C13H17FN2O/c14-11-7-10(15)1-2-12(11)17-13-8-16-5-3-9(13)4-6-16/h1-2,7,9,13H,3-6,8,15H2

InChI Key

GDYFVLPXHUHZCD-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)OC3=C(C=C(C=C3)N)F

Origin of Product

United States

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